molecular formula C17H18BrNOS B4024816 4-bromo-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide

4-bromo-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide

Cat. No.: B4024816
M. Wt: 364.3 g/mol
InChI Key: ZOPQHMYGJCRWFO-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide is a useful research compound. Its molecular formula is C17H18BrNOS and its molecular weight is 364.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.02925 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Complexes

Research involves the synthesis and characterization of metal complexes derived from unsymmetrical binucleating ligands, showcasing the potential of bromo-substituted compounds in developing materials with specific electrochemical and magnetic properties. For instance, studies on phenoxo-bridged dicopper(II) complexes derived from ligands similar in structure to the compound have been conducted, revealing insights into their spectral, electrochemical, and magnetic behaviors (P. Amudha, M. Thirumavalavan, M. Kandaswamy, 1999).

Crystal Structure and Theoretical Studies

Crystal structure analysis and theoretical studies on benzamide derivatives provide a framework for understanding the molecular architecture and interactions of such compounds. For example, the structure and theoretical calculations of 2-bromo-N-(2,4-difluorobenzyl)benzamide offer insights into supramolecular packing and intermolecular interactions, which are crucial for designing molecules with desired properties (Efraín Polo et al., 2019).

Antipsychotic Agents

The synthesis and evaluation of bromo-substituted benzamides for their antidopaminergic properties highlight the potential therapeutic applications of these compounds. Studies on compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide indicate their potency and selectivity, offering a comparative analysis with related compounds in their class (T. Högberg et al., 1990).

Synthesis of Molecularly Imprinted Polymers

N-(2-Arylethyl)-2-methylprop-2-enamides, similar in structural theme to the compound of interest, have been utilized as versatile reagents for the synthesis of molecularly imprinted polymers (MIPs). These polymers are tailored for high affinity towards specific biomolecules, demonstrating the broad applicability of such compounds in creating selective and sensitive materials for biochemical applications (Monika Sobiech, D. Maciejewska, Piotr Luliński, 2022).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial applications, future research might focus on optimizing its synthesis and studying its properties .

Properties

IUPAC Name

4-bromo-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c1-13-4-2-3-5-15(13)12-21-11-10-19-17(20)14-6-8-16(18)9-7-14/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPQHMYGJCRWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.